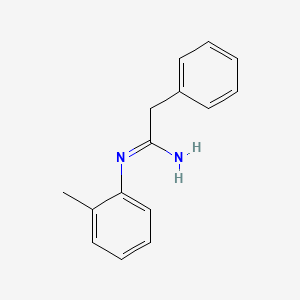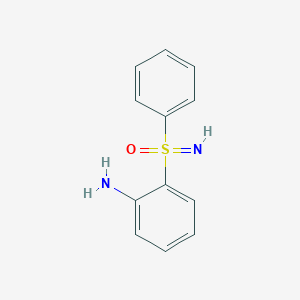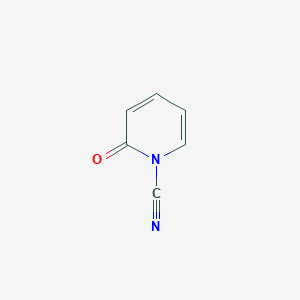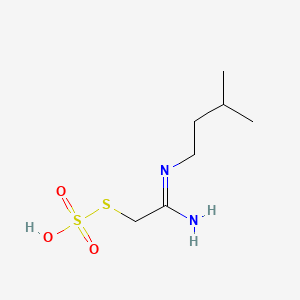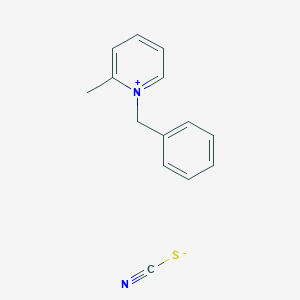
4-Ethyl-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,6-dimethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate, formaldehyde, and ammonia, followed by cyclization and decarboxylation . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halopyridines under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of formaldehyde, acetone, and ammonia. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Scientific Research Applications
4-Ethyl-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,6-dimethylpyridine involves its interaction with various molecular targets. As a base, it can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. Its basicity and nucleophilicity can be modified by steric hindrance and resonance stabilization .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Similar in structure but lacks the ethyl group.
4-Dimethylaminopyridine: Contains a dimethylamino group instead of ethyl and methyl groups.
2-Ethyl-4,6-dimethylpyridine: Similar but with different positioning of the ethyl group.
Uniqueness
4-Ethyl-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
36917-36-9 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
4-ethyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-7(2)10-8(3)6-9/h5-6H,4H2,1-3H3 |
InChI Key |
YFCLFEIWFHJNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


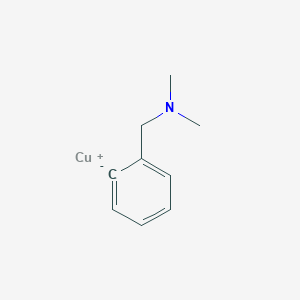
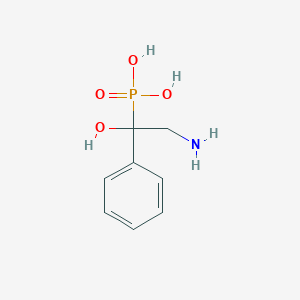

![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)


